molecular formula C23H21N3O4 B14099114 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide

Cat. No.: B14099114
M. Wt: 403.4 g/mol
InChI Key: CWGMWBNFAXOQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide typically involves the condensation of anthranilamide with various aldehydes or ketones. One common method is the one-pot reaction of anthranilamide with aldehydes or ketones in the presence of a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3. This reaction is carried out in ethanol at reflux conditions, yielding the desired product in good to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and eco-friendly solvents is preferred to minimize environmental impact and reduce production costs. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furylmethyl and ethylphenyl groups enhances its potential interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H21N3O4/c1-2-16-9-11-17(12-10-16)26-22(28)19-7-3-4-8-20(19)25(23(26)29)15-21(27)24-14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,27)

InChI Key

CWGMWBNFAXOQQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.